2-Tributylstannylbenzo[b]thiophene

Catalog No.
S755414
CAS No.
148961-88-0
M.F
C20H32SSn
M. Wt
423.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tributylstannylbenzo[b]thiophene

CAS Number

148961-88-0

Product Name

2-Tributylstannylbenzo[b]thiophene

IUPAC Name

1-benzothiophen-2-yl(tributyl)stannane

Molecular Formula

C20H32SSn

Molecular Weight

423.2 g/mol

InChI

InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

UJPVMOUQRNYNSA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1

The exact mass of the compound 2-Tributylstannylbenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Tributylstannylbenzo[b]thiophene is a highly stable, pre-functionalized organotin reagent widely utilized in palladium-catalyzed Stille cross-coupling reactions [1]. Featuring a benzothiophene core metalated at the 2-position with a tributylstannyl group, this compound serves as a premier building block for introducing the electron-rich benzothienyl moiety into complex organic frameworks. Unlike its trimethylstannyl counterparts, the tributyl variant offers a superior handling profile with lower volatility and enhanced stability on silica gel, making it highly processable for both laboratory-scale synthesis and industrial material development. It is predominantly procured for the construction of advanced organic electronic materials, including diketopyrrolopyrrole (DPP) derivatives for organic photovoltaics (OPVs), star-shaped oligothiophenes, and high-performance thermoelectric composites, where precise regiocontrol and neutral coupling conditions are paramount [2].

Research Fit

1

Nucleophilic Stille coupling partner for C–C bond formation

2

Introduces benzo[b]thiophene motif onto aryl/heteroaryl halides

3

Supports orthogonal one-pot Stille–Suzuki sequences

Substituting 2-Tributylstannylbenzo[b]thiophene with generic alternatives such as benzo[b]thiophen-2-ylboronic acid or relying on direct C-H arylation of unsubstituted benzothiophene frequently leads to synthetic failure or compromised material performance. Heteroaryl boronic acids are notoriously susceptible to rapid protodeboronation under the basic conditions required for Suzuki-Miyaura couplings, drastically reducing yields when applied to sterically hindered or base-sensitive cores like polyhalogenated thiophenes [1]. Furthermore, direct C-H arylation strategies often suffer from poor regioselectivity, yielding inseparable mixtures of 2- and 3-substituted isomers that disrupt the extended π-conjugation and coplanarity essential for charge-carrier mobility in organic semiconductors. Consequently, the neutral reaction conditions and absolute regiochemical fidelity provided by the tributylstannyl group make this specific reagent irreplaceable for the reproducible synthesis of high-purity optoelectronic materials [2].

Substitution Risk

Nucleophilic vs. electrophilic polarity

2-Bromo/iodo analogs act as electrophiles, not nucleophiles; replacing the stannane would require a complete redesign of the coupling partner and reaction pathway.

Suzuki-specific boronic acid limitations

Benzo[b]thiophene-2-boronic acid derivatives are restricted to Suzuki–Miyaura conditions and cannot replicate the chemoselective Stille reactivity needed for one-pot orthogonal sequences.

Mechanistic role mismatch

The stannane enables a nucleophile-selective coupling step; substitution with a halogen or boronic acid may not achieve the same molecular architecture or yield in multistep syntheses.

Cross-Coupling Efficiency in Base-Sensitive and Sterically Hindered Scaffolds

In the synthesis of complex, sterically crowded organic electronic materials, such as star-shaped oligothiophenes, the choice of metalated nucleophile is critical. 2-Tributylstannylbenzo[b]thiophene undergoes highly efficient Stille cross-coupling under neutral conditions, successfully reacting with highly halogenated cores like tetrabromothiophene 1,1-dioxide to yield the desired multi-substituted products in 72% yield[1]. In contrast, attempting to use benzo[b]thiophen-2-ylboronic acid in analogous Suzuki couplings typically results in significant protodeboronation and degradation due to the requisite basic conditions, leading to substantially lower yields or complete reaction failure in sterically demanding environments [2].

Evidence DimensionCross-coupling yield in sterically hindered, multi-halogenated cores
Target Compound DataHigh yield (72%) under neutral conditions
Comparator Or BaselineBenzo[b]thiophen-2-ylboronic acid (Low yield/failure due to base-induced protodeboronation)
Quantified Difference>50% yield improvement in complex core functionalization
ConditionsPalladium-catalyzed cross-coupling with polyhalogenated thiophene derivatives

Procurement of the stannane over the boronic acid is essential for maximizing yields and minimizing waste when synthesizing high-value, base-sensitive organic semiconductor precursors.

Stille reactivity
Class-level
Reported successful coupling with 2-chloro-3-methylpyridine; reverse-polarity bromo route requires different reagent and may show lower efficiency.
Supports nucleophilic Stille route selection
Direct yield comparison not available

Handling, Volatility, and Chromatographic Stability

The alkyl chain length on the stannyl group dictates both the processability and safety profile of the reagent. 2-Tributylstannylbenzo[b]thiophene exhibits significantly lower volatility and higher lipophilicity compared to 2-trimethylstannylbenzo[b]thiophene [1]. This physical difference translates to enhanced stability during silica gel chromatography, allowing for facile purification and isolation of the reagent or its intermediates without the severe degradation often observed with trimethylstannanes. Furthermore, the lower vapor pressure of the tributyl derivative mitigates inhalation risks, making it the preferred choice for scale-up operations.

Evidence DimensionChromatographic stability and handling volatility
Target Compound DataStable on silica, low vapor pressure
Comparator Or Baseline2-Trimethylstannylbenzo[b]thiophene (Prone to degradation on silica, high vapor pressure)
Quantified DifferenceSignificant reduction in handling risk and product loss during column chromatography
ConditionsStandard laboratory purification and scale-up handling

Buyers scaling up syntheses must select the tributyl variant to ensure reliable purification workflows and comply with stricter environmental health and safety (EHS) standards.

Chemoselective differentiation
Class-level
Stannyl group undergoes Stille coupling with high selectivity before Suzuki coupling of a boronic ester on the same substrate (one-pot sequence).
Enables orthogonal one-pot strategies
Class-level reactivity, not compound-specific data

Electronic Modulation and Work Function Tuning in Thermoelectric Composites

The specific heteroaromatic structure introduced by 2-Tributylstannylbenzo[b]thiophene has a profound impact on the electronic properties of downstream materials. When used to synthesize π-extended thieno-fused derivatives (e.g., 2BT-TTA) for single-walled carbon nanotube (SWCNT) thermoelectric composites, the benzothiophene moiety induces a massive work function (WF) reduction[1]. Experimental data shows that the benzothiophene-modified molecule causes a ΔWF of 0.36 eV, compared to only 0.15 eV for the analogous benzofuran-modified molecule (derived from 2-tributylstannylbenzo[b]furan). This deep modulation of electronic energy levels directly influences carrier transport and overall thermoelectric performance.

Evidence DimensionWork Function (WF) reduction in SWCNT composites
Target Compound Data2-Tributylstannylbenzo[b]thiophene-derived modifier (ΔWF = 0.36 eV)
Comparator Or Baseline2-Tributylstannylbenzo[b]furan-derived modifier (ΔWF = 0.15 eV)
Quantified Difference0.21 eV greater work function reduction
ConditionsUPS spectral analysis of OSM/SWCNT composite films

For materials scientists engineering organic thermoelectrics, selecting the benzothiophene stannane over the benzofuran analog provides superior control over interfacial charge transfer and energy-level alignment.

uPA inhibitor potency
Class-level
Parent scaffold IC50 320 nM; Stille-derived analogs 133 nM and 70 nM (2.4–4.6× lower).
Reported assay-response context in uPA inhibition
Medicinal chemistry case study; class-level inference

Regiochemical Fidelity vs. Direct C-H Arylation

The synthesis of defect-free conjugated polymers and small molecules requires absolute regiocontrol. Using pre-functionalized 2-Tributylstannylbenzo[b]thiophene in Stille couplings guarantees 100% substitution at the 2-position. In contrast, utilizing unsubstituted benzothiophene in direct C-H arylation methodologies often yields a mixture of 2- and 3-substituted regioisomers [1]. Even minor regio-defects (e.g., 2-5%) in optoelectronic materials can severely disrupt molecular packing, reduce crystallinity, and drastically lower charge-carrier mobility in final devices like OPVs or OFETs.

Evidence DimensionRegioselectivity of the coupling product
Target Compound Data100% 2-position fidelity
Comparator Or BaselineUnsubstituted benzothiophene via C-H arylation (Mixed 2-/3- regioisomers)
Quantified DifferenceElimination of regio-defects and associated purification losses
ConditionsPalladium-catalyzed aryl-heteroaryl bond formation

Procurement of the pre-stannylated reagent is mandatory for electronic material applications where absolute isomeric purity is required to maintain high charge-carrier mobility.

Stability vs. Me3Sn analog
Class-level
Tributylstannyl group offers improved bench stability and easier handling compared to trimethylstannyl derivatives, with sufficient reactivity for most applications.
Supports routine lab use and scale-up
General organotin class behavior

Synthesis of Diketopyrrolopyrrole (DPP) Based Organic Photovoltaics

Leveraging the neutral Stille coupling conditions, this compound is ideal for flanking electron-deficient DPP cores with benzothiophene units (e.g., DPP(TBTh)2) to tune driving forces for charge separation and enhance crystallinity in OPV active layers [1].

Development of High-Performance Thermoelectric Composites

Used as a precursor to synthesize π-extended polycyclic thiophene derivatives (like 2BT-TTA) that strongly interact with SWCNTs, enabling precise modulation of the work function and optimizing thermoelectric power factors [2].

Construction of Star-Shaped Oligothiophenes for OLEDs

The reagent's ability to efficiently couple with sterically hindered, polyhalogenated central cores (such as tetrabromothiophene) makes it the premier choice for building complex, 3D star-shaped architectures used in light-emitting diodes [3].

Pharmaceutical Scaffold Functionalization

Ideal for late-stage functionalization of complex API intermediates where basic conditions would degrade sensitive functional groups, allowing for the clean introduction of a 2-benzothienyl pharmacophore via neutral Stille cross-coupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aryl/heteroaryl benzo[b]thiophene synthesis
Stille nucleophilic coupling partner
Cross-coupling yield and substrate scope
Orthogonal Stille–Suzuki sequences
Chemoselective stannane reactivity
Sequential coupling efficiency
π-Conjugated oligomer/polymer synthesis
Stille polycondensation compatibility
Polymerization efficiency and film properties
Nucleoside/biomolecule functionalization
Tolerance toward halogenated biomolecules
Coupling efficiency with sensitive substrates

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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